![molecular formula C7H7N3O2 B598812 6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 18149-53-6](/img/structure/B598812.png)
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and robustness. This technique allows for the rapid preparation of pyrrolopyrimidine derivatives with high yields and purity .
化学反应分析
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in DMF.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Halogenation reactions are common, where halogen atoms are introduced to enhance the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in acetonitrile.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, which have shown significant activity against various cancer cell lines .
科学研究应用
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways.
Medicine: Demonstrates potential as an anticancer agent, inducing apoptosis in cancer cells.
Industry: Employed in the development of pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity to kinase enzymes and improves its pharmacological profile .
属性
CAS 编号 |
18149-53-6 |
|---|---|
分子式 |
C7H7N3O2 |
分子量 |
165.152 |
IUPAC 名称 |
6-methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H2,1H3,(H2,9,10,11,12) |
InChI 键 |
PORCFXCBBRNODS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1)C(=O)NC(=O)N2 |
同义词 |
6-Methyl-7H-pyrrolo[2,3-d]pyriMidine-2,4-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


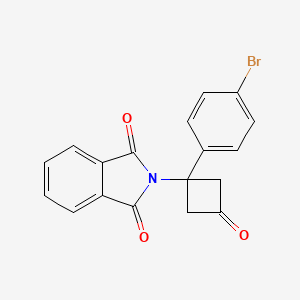
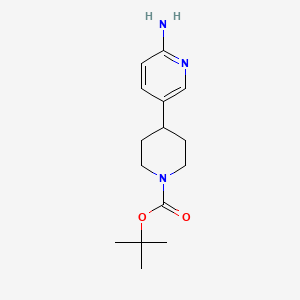
![7-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B598735.png)
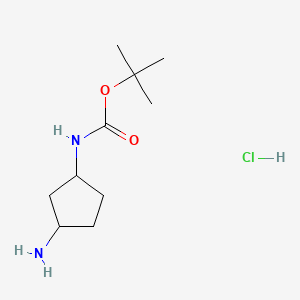

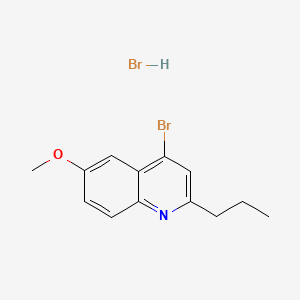
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)
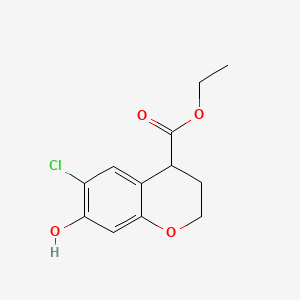
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-nitro-](/img/new.no-structure.jpg)
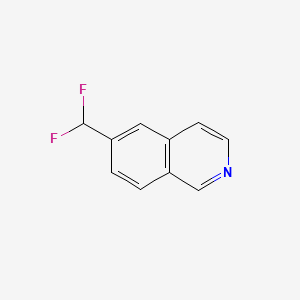
![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)
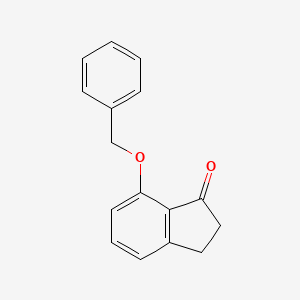
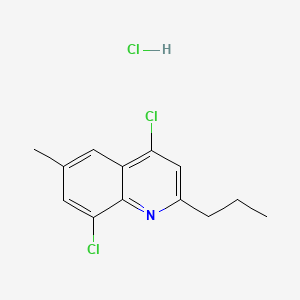
![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)
